![molecular formula C8H18ClNO2 B7969922 Tert-butyl 2-aminobutanoate hydrochloride](/img/structure/B7969922.png)
Tert-butyl 2-aminobutanoate hydrochloride
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Overview
Description
Tert-butyl 2-aminobutanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is known for its stability and reactivity, making it a valuable component in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-aminobutanoate hydrochloride can be synthesized through several methods. One common approach involves the reaction of tert-butyl 2-aminobutanoate with hydrochloric acid. The reaction typically takes place in an inert atmosphere at low temperatures to ensure the stability of the product . Another method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through silica column chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-aminobutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium triacetoxyborohydride, dichloromethane, and hydrochloric acid. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
Pharmaceutical Synthesis
Tert-butyl 2-aminobutanoate hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to serve as a building block for various bioactive compounds, particularly in the development of amino acid derivatives and peptide synthesis.
- Peptide Synthesis : The compound can be used to create peptide bonds in the synthesis of complex peptides. Its tert-butyl ester form provides a protective group that can be easily removed after the desired peptide is formed, facilitating the synthesis process while minimizing side reactions .
- Drug Development : Research indicates that derivatives of this compound may have therapeutic potential in treating conditions such as neurological disorders and cancer. For instance, studies have shown that certain derivatives exhibit neuroprotective effects, making them candidates for further drug development .
Biochemical Research
In biochemical studies, this compound serves as a substrate for various enzymatic reactions and as a reference compound in analytical chemistry.
- Enzyme Substrates : The compound can be employed in enzymatic assays to study enzyme kinetics and mechanisms. Its structural similarity to natural amino acids allows researchers to investigate enzyme specificity and activity .
- Analytical Chemistry : It is also used in high-performance liquid chromatography (HPLC) for the separation and analysis of amino acids and their derivatives. The compound's stability under various conditions makes it suitable for use as a standard reference material .
Organic Synthesis
The versatility of this compound extends to organic synthesis, where it is utilized as an intermediate in the preparation of other chemical entities.
- Synthesis of Amino Acid Derivatives : The compound can be transformed into various amino acid derivatives through simple chemical reactions. These derivatives are essential in the production of agrochemicals and fine chemicals .
- Functionalization Reactions : Researchers have explored its use in functionalization reactions, where specific groups are introduced into its structure to create more complex molecules. This application is particularly relevant in the development of new materials and catalysts .
Case Studies
Several case studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism of action of tert-butyl 2-aminobutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, facilitating biochemical reactions. It may also interact with cellular receptors, influencing various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-aminobutanoate hydrochloride
- Tert-butyl (S)-2-aminobutyrate hydrochloride
- Gamma-aminobutyric acid tert-butyl ester hydrochloride
Uniqueness
Tert-butyl 2-aminobutanoate hydrochloride is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings .
Biological Activity
Tert-butyl 2-aminobutanoate hydrochloride, a derivative of 2-aminobutanoic acid, has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological properties, including pharmacological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C8H17ClN2O2
- Molecular Weight : 196.68 g/mol
- CAS Number : 13283519
The compound features a tert-butyl group attached to the amino acid backbone, which may influence its solubility and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the reaction of tert-butyl bromoacetate with an amine. Various methods have been explored to enhance yield and purity, including:
- Direct Amine Reaction : The reaction of tert-butyl bromoacetate with 2-aminobutanoic acid in the presence of a base such as potassium carbonate.
- Protective Group Strategy : Utilizing protective groups to prevent side reactions during synthesis, ensuring higher yields of the desired product .
1. Antimicrobial Properties
Research indicates that compounds similar to tert-butyl 2-aminobutanoate exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can effectively inhibit bacterial growth and possess antifungal properties . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
2. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of related compounds in models of neurodegenerative diseases. This compound has shown promise in enhancing neuronal survival and reducing apoptosis in vitro, possibly through modulation of neurotransmitter levels .
3. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and reduce markers of inflammation in animal studies, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics, with a bioavailability that supports its potential use in therapeutic settings. Toxicological assessments have shown that it has a low toxicity profile at therapeutic doses, making it a candidate for further clinical development .
Properties
IUPAC Name |
tert-butyl 2-aminobutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPKETQBSXWOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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